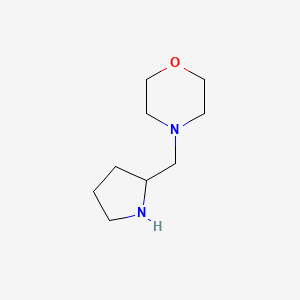

4-(Pyrrolidin-2-ylmethyl)morpholine

Overview

Description

4-(Pyrrolidin-2-ylmethyl)morpholine is an organic compound that features a morpholine ring substituted with a pyrrolidine moiety. This compound is of interest due to its unique structural properties, which combine the characteristics of both morpholine and pyrrolidine rings. These rings are known for their applications in medicinal chemistry and organic synthesis.

Mechanism of Action

- The primary targets of 4-(Pyrrolidin-2-ylmethyl)morpholine are not explicitly mentioned in the available literature. However, we can explore its pharmacophore space due to the sp³ hybridization of the pyrrolidine ring, which contributes to its stereochemistry and three-dimensional coverage .

Target of Action

Biochemical Analysis

Biochemical Properties

4-(Pyrrolidin-2-ylmethyl)morpholine plays a significant role in biochemical reactions, particularly in the context of drug discovery and proteomics research. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in the compound allows it to explore the pharmacophore space efficiently due to its sp3-hybridization . This interaction can influence the stereochemistry of the molecule and its binding affinity to target proteins. Additionally, the morpholine ring can engage in hydrogen bonding and other non-covalent interactions with biomolecules, enhancing its biochemical activity .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, morpholine derivatives, including this compound, have been shown to induce ferroptosis in tumor cells by targeting the NRF2 protein . This leads to the inhibition of cell proliferation and the induction of apoptosis, highlighting its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and enzymes, altering their activity. For instance, molecular docking studies have shown that compounds with pyrrolidine rings can interact with Akt, a protein kinase involved in cell survival pathways . This interaction can lead to the inhibition or activation of the enzyme, thereby modulating cellular functions. Additionally, the morpholine ring can participate in enzyme inhibition or activation through its ability to form stable complexes with metal ions and other cofactors .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmospheric conditions and at temperatures between 2-8°C . Over time, however, it may undergo degradation, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth and the induction of apoptosis in cancer cells . At higher doses, it may cause toxic or adverse effects, including oxidative stress and damage to cellular components . These threshold effects highlight the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The degradation of morpholine derivatives, including this compound, is primarily mediated by the Mycobacterium genus . Enzymes such as morpholine monooxygenase catalyze the conversion of the compound to 2-(2-aminoethoxy)acetic acid, which is further metabolized to glycolate and glyoxylate . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can affect its biochemical activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence cellular respiration and energy production . Understanding its subcellular distribution is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrrolidin-2-ylmethyl)morpholine typically involves the reaction of morpholine with a pyrrolidine derivative. One common method is the nucleophilic substitution reaction where morpholine reacts with a pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods: On an industrial scale, the production of this compound can involve the continuous flow synthesis method, which allows for better control over reaction conditions and yields. This method can utilize high-pressure reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-(Pyrrolidin-2-ylmethyl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or pyrrolidine ring can be functionalized with different substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

4-(Pyrrolidin-2-ylmethyl)morpholine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Comparison with Similar Compounds

Pyrrolidine: A five-membered nitrogen-containing ring that is widely used in medicinal chemistry.

Morpholine: A six-membered ring containing both nitrogen and oxygen, known for its applications in organic synthesis and as a solvent.

Uniqueness: 4-(Pyrrolidin-2-ylmethyl)morpholine is unique in that it combines the properties of both pyrrolidine and morpholine rings. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block in organic synthesis.

Biological Activity

4-(Pyrrolidin-2-ylmethyl)morpholine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. It comprises a morpholine ring substituted with a pyrrolidine moiety, which contributes to its interaction with various biological targets. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , characterized by a chiral center that may influence its pharmacological properties. The compound's structure allows for diverse interactions within biological systems, making it a candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈N₂O |

| Molar Mass | 170.25 g/mol |

| Boiling Point | Approximately 230 °C |

| Density | 1.028 g/cm³ |

While specific mechanisms of action for this compound are not fully elucidated, studies suggest it may interact with neurotransmitter receptors and enzymes involved in metabolic pathways. The morpholine structure is known to facilitate hydrogen bonding, which can enhance binding affinity to various biological targets, including:

- Neurotransmitter Receptors : Potential modulation of neurotransmitter systems.

- Enzyme Inhibition : Possible inhibition of enzymes related to metabolic processes.

Biological Activity

Research indicates that morpholine derivatives exhibit diverse biological activities , including antimicrobial, antiviral, and anticancer properties. The unique combination of the morpholine and pyrrolidine rings in this compound enhances its potential efficacy in these areas.

Antimicrobial Activity

In a study evaluating various morpholine derivatives, compounds similar to this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, related compounds showed minimal inhibitory concentrations (MICs) in the range of to against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae .

Case Studies

- Dual Inhibitors of Bacterial Topoisomerases : Research on structurally related compounds has revealed their ability to inhibit bacterial topoisomerases effectively, suggesting that this compound could exhibit similar properties. These inhibitors were shown to possess favorable solubility and metabolic stability, indicating potential for therapeutic use .

- Anticancer Properties : Morpholine derivatives have been investigated for their anticancer effects, particularly in targeting specific cancer cell lines. The structural features of this compound may allow it to interact with proteins involved in cancer progression.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals the unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Pyridin-2-yl)morpholine | Morpholine ring with a pyridine substituent | Higher lipophilicity; potential CNS effects |

| 1-(Pyrrolidin-2-yl)ethanone | Contains a pyrrolidine ring | Different reactivity profile due to carbonyl group |

| 4-(Aminomethyl)morpholine | Morpholine with an amino group | Enhanced basicity; potential for different interactions |

| 4-(Piperidin-1-yl)morpholine | Similar morpholine structure with piperidine | Variations in pharmacological properties |

The distinct stereochemistry and combination of functional groups in this compound contribute to its unique biological activities compared to its analogs.

Properties

IUPAC Name |

4-(pyrrolidin-2-ylmethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-2-9(10-3-1)8-11-4-6-12-7-5-11/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUSROHBEMVRKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405844 | |

| Record name | 4-(Pyrrolidin-2-ylmethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215503-90-5 | |

| Record name | 4-(Pyrrolidin-2-ylmethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.